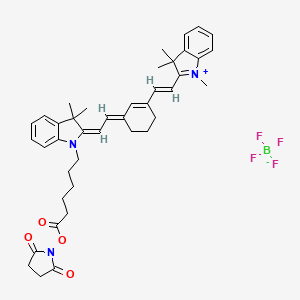

Cy7 NHS ester

Description

The exact mass of the compound Cy7-NHS ester tetrafluoroborate is 733.3673998 g/mol and the complexity rating of the compound is 1430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoate;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H48N3O4.BF4/c1-40(2)31-16-8-10-18-33(31)42(5)35(40)23-21-29-14-13-15-30(28-29)22-24-36-41(3,4)32-17-9-11-19-34(32)43(36)27-12-6-7-20-39(47)48-44-37(45)25-26-38(44)46;2-1(3,4)5/h8-11,16-19,21-24,28H,6-7,12-15,20,25-27H2,1-5H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKUQMKZCXWMOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)ON6C(=O)CCC6=O)(C)C)CCC3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C/C(=C/C=C/4\C(C5=CC=CC=C5N4CCCCCC(=O)ON6C(=O)CCC6=O)(C)C)/CCC3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H48BF4N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

733.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Utility of Cy7 NHS Ester in Advanced Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological research and therapeutic development, the ability to visualize and track molecules in their native environment is paramount. Cy7 NHS ester has emerged as a critical tool in this domain, offering a powerful solution for near-infrared (NIR) fluorescence labeling. Its unique properties facilitate deep-tissue imaging with high signal-to-noise ratios, making it an invaluable asset for in vivo studies, diagnostics, and targeted drug delivery. This technical guide provides an in-depth exploration of the core applications, chemical principles, and experimental protocols associated with this compound.

Principle of this compound Chemistry

This compound is a fluorescent dye belonging to the cyanine (B1664457) family, characterized by its excitation and emission maxima in the near-infrared spectrum, typically around 750 nm and 776 nm, respectively[1][2]. This region of the electromagnetic spectrum is often referred to as the "NIR window" in biological tissues, where the absorption of light by endogenous molecules like hemoglobin and water is minimal. Consequently, this allows for deeper tissue penetration of both excitation and emission light, resulting in significantly reduced autofluorescence and enhanced image clarity for in vivo applications[3][4].

The power of this compound as a labeling agent lies in its N-hydroxysuccinimide (NHS) ester functional group. This group readily and specifically reacts with primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues found abundantly in proteins and antibodies, to form a stable, covalent amide bond[1][5][6]. This reaction, a nucleophilic acyl substitution, proceeds efficiently under mild, slightly alkaline conditions (pH 7.2-9.0), making it ideal for conjugating the Cy7 fluorophore to sensitive biological molecules without compromising their function[5][7][8].

Key Applications in Research

The unique spectral properties and reactive chemistry of this compound have led to its widespread adoption in a variety of research fields:

-

In Vivo Imaging: This is the most prominent application of Cy7-labeled molecules. Researchers can non-invasively track the biodistribution, pharmacokinetics, and tumor-targeting efficacy of labeled antibodies, peptides, nanoparticles, and small molecule drugs in live animal models[3][9]. The deep tissue penetration of NIR light allows for the visualization of organs and tumors deep within the body[3]. For instance, Cy7-labeled antibodies against tumor-specific antigens can be used to monitor tumor growth and response to therapy[10].

-

Fluorescence-Guided Surgery: The high signal-to-noise ratio provided by Cy7 conjugates is being explored for real-time intraoperative imaging. Surgeons can use NIR imaging systems to precisely identify tumor margins or critical anatomical structures that have been pre-labeled with a Cy7-tagged probe, potentially improving the accuracy and outcome of surgical procedures[2].

-

Drug Delivery and Nanomedicine: this compound is used to label and track the in vivo fate of drug delivery vehicles such as liposomes, polymers, and nanoparticles[11]. By monitoring the accumulation of these carriers at the target site, researchers can optimize their design for improved therapeutic efficacy and reduced off-target effects.

-

Flow Cytometry: While not its primary application due to the availability of a wide range of visible fluorophores, Cy7 can be used in multi-color flow cytometry panels, particularly when spectral overlap with other dyes is a concern. Its long-wavelength emission allows it to be spectrally well-separated from many common fluorophores.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound and the critical parameters for successful labeling experiments.

Table 1: Physicochemical and Spectroscopic Properties of Cy7 Dyes

| Property | Typical Value | Reference |

| Excitation Maximum (λex) | ~750 - 756 nm | [1][2][12] |

| Emission Maximum (λem) | ~773 - 779 nm | [2][12] |

| Molar Extinction Coefficient (ε) | ~199,000 - 250,000 M⁻¹cm⁻¹ | [1][12] |

| Fluorescence Quantum Yield | ~0.1 - 0.3 | [12][13] |

| Molecular Weight (Typical) | ~700 - 850 Da | [10][12][13] |

| Solubility | Soluble in organic solvents (DMSO, DMF) | [12][13] |

Table 2: Key Experimental Parameters for Antibody Labeling

| Parameter | Recommended Range/Value | Notes | Reference |

| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations improve labeling efficiency. | [1][14][15] |

| Reaction Buffer pH | 8.0 - 9.0 (Optimal: 8.5 ± 0.5) | pH-dependent reaction; lower pH reduces reactivity. | [1][8][15] |

| Dye-to-Antibody Molar Ratio | 5:1 to 20:1 (Starting point: 10:1) | Optimize to achieve the desired Degree of Labeling (DOL). | [1][16] |

| Reaction Time | 1 - 3 hours | Can be adjusted to control the extent of labeling. | [1] |

| Reaction Temperature | Room Temperature (20-25°C) or 37°C | Typically performed at room temperature. | [1][16] |

| Degree of Labeling (DOL) | 2 - 10 | Optimal DOL depends on the specific antibody and application. | [1][14] |

Experimental Protocols

Protocol 1: General Procedure for Labeling an Antibody with this compound

This protocol provides a general guideline for labeling approximately 1 mg of an IgG antibody. It is crucial to optimize the conditions for each specific antibody and application.

Materials:

-

Antibody (in an amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.0

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Prepare the Antibody Solution:

-

Prepare the this compound Stock Solution:

-

Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL[16].

-

-

Conjugation Reaction:

-

Calculate the required volume of the this compound solution to achieve the desired dye-to-antibody molar ratio (a 10:1 ratio is a good starting point)[14][16].

-

Add the calculated volume of the this compound solution to the antibody solution while gently vortexing.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light[1][16].

-

-

Purification of the Conjugate:

-

Characterization of the Conjugate:

-

Determine the Degree of Labeling (DOL), which is the average number of dye molecules per antibody molecule. This can be calculated spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and at the excitation maximum of Cy7 (~750 nm).

-

The formula for calculating DOL is:

-

DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye]

-

Where:

-

A_max is the absorbance of the dye at its maximum absorption wavelength.

-

A_280 is the absorbance at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of the dye at its maximum absorption wavelength[1].

-

CF is the correction factor for the absorbance of the dye at 280 nm (typically ~0.05 for Cy7)[1].

-

-

-

-

Storage:

-

Store the purified Cy7-labeled antibody at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light[1]. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and aliquoting to avoid repeated freeze-thaw cycles[1].

-

Visualizations

Caption: Covalent labeling via nucleophilic attack.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | AAT Bioquest [aatbio.com]

- 3. chempep.com [chempep.com]

- 4. Cyanine7 NHS ester | AxisPharm [axispharm.com]

- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 6. glenresearch.com [glenresearch.com]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - BG [thermofisher.com]

- 8. interchim.fr [interchim.fr]

- 9. lumiprobe.com [lumiprobe.com]

- 10. apexbt.com [apexbt.com]

- 11. apexbt.com [apexbt.com]

- 12. This compound, 1432019-64-1 | BroadPharm [broadpharm.com]

- 13. Cy7.5 NHS ester, 2708152-94-5 | BroadPharm [broadpharm.com]

- 14. docs.aatbio.com [docs.aatbio.com]

- 15. researchgate.net [researchgate.net]

- 16. docs.aatbio.com [docs.aatbio.com]

An In-depth Technical Guide to Cy7 NHS Ester: Structure, Properties, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine (B1664457) 7 (Cy7) N-hydroxysuccinimide (NHS) ester is a near-infrared (NIR) fluorescent dye widely utilized in biological research and drug development.[1][2] Its exceptional properties in the NIR spectrum, such as deep tissue penetration and minimal autofluorescence, make it an invaluable tool for in vivo imaging and other sensitive detection methods.[1][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and key applications of Cy7 NHS ester, complete with detailed experimental protocols and visual representations of its reactivity and experimental workflows.

Chemical Structure and Properties

This compound belongs to the cyanine dye family, characterized by a polymethine chain that dictates its spectral properties.[1] The NHS ester functional group enables covalent conjugation to primary amines on biomolecules, forming stable amide bonds.[4]

The core structure of Cy7 consists of two indole (B1671886) rings connected by a heptamethine chain. This extended conjugation is responsible for its absorption and emission in the near-infrared region.[1] The N-hydroxysuccinimide ester is a reactive group that readily couples with primary amino groups found in proteins (e.g., lysine (B10760008) residues) and other biomolecules.[4][5]

Chemical Reaction of this compound with a Primary Amine

Caption: Reaction of this compound with a primary amine on a biomolecule.

Quantitative data for this compound can vary slightly between suppliers. The following tables summarize the key properties based on available information.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C39H45N3O10S2 | [1] |

| C41H48ClN3O4 | ||

| C41H48BF4N3O4 | [6] | |

| Molecular Weight | 779.9 g/mol | [1] |

| 682.29 g/mol | ||

| 828 Da | [7] | |

| 733.64 g/mol | [6] | |

| Appearance | Green to dark green powder | [8] |

| Solubility | Soluble in organic solvents (DMSO, DMF) | [7] |

| Low solubility in water | [6] |

Table 2: Spectral Properties of this compound

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~743 - 756 nm | [2][7][9] |

| Emission Maximum (λem) | ~767 - 779 nm | [2][7][9] |

| Molar Extinction Coefficient (ε) | ~199,000 - 250,000 M⁻¹cm⁻¹ | [6][9] |

| Quantum Yield (Φ) | ~0.3 | [6] |

| Correction Factor (CF280) | ~0.04 - 0.05 | [8][9] |

Experimental Protocols

The following protocols provide a detailed methodology for labeling proteins (specifically antibodies) and oligonucleotides with this compound.

Protein Labeling Protocol (e.g., IgG Antibody)

This protocol is a general guideline for labeling approximately 1 mg of an IgG antibody.[9] Optimization may be required for different proteins.

Materials:

-

IgG antibody (2-10 mg/mL in amine-free buffer, e.g., PBS)[9][10]

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[11][12]

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-9.0 (optimal 8.5)[9][10]

-

Purification column (e.g., Sephadex G-25)[13]

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare Protein Solution:

-

Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.[9][10] Ensure the buffer is free of primary amines (e.g., Tris) and ammonium (B1175870) salts.[13]

-

-

Prepare this compound Stock Solution:

-

Conjugation Reaction:

-

Calculate the required volume of this compound solution. A starting dye-to-antibody molar ratio of 10:1 to 20:1 is recommended.[9]

-

Slowly add the this compound stock solution to the protein solution while gently vortexing.[12]

-

Incubate the reaction for 1-3 hours at room temperature (20-25°C) with continuous stirring.[9]

-

-

Purification of the Conjugate:

-

Apply the reaction mixture to a pre-equilibrated gel filtration column (e.g., Sephadex G-25).[13]

-

Elute the labeled antibody with PBS. The first colored band to elute is the Cy7-labeled antibody.[9] The second, slower-moving band is the unconjugated free dye.[9]

-

Collect the fractions containing the labeled antibody.

-

-

Characterization of the Conjugate:

-

Determine the Degree of Labeling (DOL), which is the average number of dye molecules per antibody molecule. The optimal DOL for antibodies is typically between 2 and 10.[9][10]

-

The DOL can be calculated spectrophotometrically using the following formulas:

-

Molar concentration of Antibody = [A280 - (A756 x CF)] / ε_protein[9]

-

Molar concentration of Dye = A756 / ε_dye[9]

-

DOL = Molar concentration of Dye / Molar concentration of Antibody

-

Where:

-

A280 is the absorbance at 280 nm.

-

A756 is the absorbance at the excitation maximum of Cy7.[9]

-

CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.05 for Cy7).[9]

-

ε_protein is the molar extinction coefficient of the protein (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

-

ε_dye is the molar extinction coefficient of Cy7 at its excitation maximum (typically ~250,000 M⁻¹cm⁻¹).[9]

-

-

-

Storage of Labeled Antibody:

-

For long-term storage, store the labeled antibody at -20°C or -80°C, potentially with a cryoprotectant like 50% glycerol.[9]

-

For short-term storage (up to a month), store at 4°C.[9]

-

Always protect the fluorescently labeled antibody from light.[9]

Workflow for Antibody Labeling with this compound

Caption: A typical workflow for labeling an antibody with this compound.

Oligonucleotide Labeling Protocol

This protocol is optimized for labeling approximately 100 nmol of a 5'-amine-modified oligonucleotide.[12]

Materials:

-

5'-amine-modified oligonucleotide

-

This compound

-

Anhydrous DMSO

-

1 M Sodium bicarbonate buffer

-

Acetonitrile

-

Absolute ethanol (B145695)

-

Nuclease-free water

Procedure:

-

Prepare Oligonucleotide Solution:

-

Prepare this compound Solution:

-

Freshly dissolve 1 mg of this compound in 30 µL of DMSO.[12]

-

-

Conjugation Reaction:

-

Purification of the Conjugate:

-

Add 1 mL of cold absolute ethanol to the reaction mixture and incubate at -20°C for 30 minutes to precipitate the labeled oligonucleotide.[12]

-

Centrifuge to pellet the conjugate, remove the supernatant, and rinse the pellet with cold 70% ethanol.[12]

-

Briefly dry the pellet and then dissolve it in 100 µL of nuclease-free water.[12]

-

Further purify the labeled oligonucleotide using reverse-phase HPLC.[12]

-

Applications in Drug Development and Research

The unique spectral properties of this compound make it a powerful tool in various research and drug development applications.

-

In Vivo Imaging: The near-infrared emission of Cy7 allows for deep tissue penetration, making it ideal for non-invasive imaging in live animal models.[1][3] This is crucial for:

-

Fluorescence Microscopy: While primarily used for in vivo imaging, Cy7 can be employed in fluorescence microscopy, especially when reduced autofluorescence is critical for high signal-to-noise ratios.[1]

-

Flow Cytometry: Cy7-conjugated antibodies are used for the identification and sorting of specific cell populations.[14]

-

Multimodal Imaging: Cy7 is compatible with other imaging modalities, such as fluorescence tomography and surgical guidance.[2]

Conclusion

This compound is a versatile and powerful near-infrared fluorescent probe with significant advantages for in vivo imaging and other sensitive bio-analytical techniques. Its ability to be covalently conjugated to a wide range of biomolecules, combined with its excellent spectral properties, ensures its continued importance in advancing biomedical research and the development of new therapeutics. Careful consideration of the experimental parameters outlined in this guide will enable researchers to effectively utilize this compound in their studies.

References

- 1. chempep.com [chempep.com]

- 2. This compound | AAT Bioquest [aatbio.com]

- 3. Cyanine7 NHS ester | AxisPharm [axispharm.com]

- 4. abpbio.com [abpbio.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Cyanine 7 NHS ester (A270191) | Antibodies.com [antibodies.com]

- 7. stratech.co.uk [stratech.co.uk]

- 8. Sulfo-Cyanine 7 NHS ester (A270313) | Antibodies.com [antibodies.com]

- 9. benchchem.com [benchchem.com]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. interchim.fr [interchim.fr]

- 12. genecopoeia.com [genecopoeia.com]

- 13. docs.aatbio.com [docs.aatbio.com]

- 14. Cyanine 7.5 monosuccinimidyl ester [equivalent to Cy7.5® NHS ester] | AAT Bioquest [aatbio.com]

Cy7 NHS Ester: A Technical Guide to Near-Infrared Fluorescence Labeling and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cy7 NHS ester, a near-infrared (NIR) fluorescent dye crucial for a variety of applications in research and drug development. This document details its spectral properties, provides explicit protocols for antibody conjugation, and outlines its utility in cellular imaging and in vivo studies.

Core Properties of this compound

Cyanine7 (Cy7) is a fluorescent dye that operates in the near-infrared spectrum, a key advantage for biological applications requiring deep tissue penetration and minimal autofluorescence from endogenous biomolecules.[1][2] The N-hydroxysuccinimide (NHS) ester functional group allows for the efficient and stable covalent labeling of primary amines, such as those found on lysine (B10760008) residues of proteins.[1][3][4]

Spectral Characteristics

The key spectral properties of this compound are summarized in the table below. These values are critical for designing experiments and selecting appropriate filter sets for fluorescence microscopy and other detection methods.

| Property | Value | References |

| Maximum Excitation Wavelength (λex) | ~750 - 756 nm | [1][5][6][7][8] |

| Maximum Emission Wavelength (λem) | ~773 - 779 nm | [1][5][6][7][8][9] |

| Molar Extinction Coefficient (ε) | ~199,000 - 250,000 M⁻¹cm⁻¹ | [1][5][7][8] |

| Fluorescence Quantum Yield (Φ) | ~0.3 | [5][7][8] |

| Recommended Excitation Source | 750 nm laser | [5] |

| Recommended Emission Filter | 780 - 850 nm | [5] |

The near-infrared excitation and emission profile of Cy7 minimizes background interference from biological samples, leading to a significantly improved signal-to-noise ratio.[2] NIR light also experiences less scattering and absorption by tissue components like hemoglobin and water, enabling deeper tissue imaging in vivo.[2]

Experimental Protocols

Antibody Labeling with this compound

This protocol details the covalent labeling of an antibody with this compound. The procedure can be adapted for other proteins containing primary amines.

Materials:

-

Purified antibody (2-10 mg/mL in an amine-free buffer like PBS)[1][10]

-

This compound[5]

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[5][11]

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-9.0[1][10]

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification[5][12]

-

Storage Buffer: PBS with a carrier protein (e.g., 0.1% BSA) and a preservative (e.g., 0.02% sodium azide)[5]

Procedure:

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column. The antibody concentration should ideally be between 2-10 mg/mL for efficient labeling.[1][10]

-

Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[5][12]

-

Conjugation Reaction:

-

Adjust the pH of the antibody solution to 8.0-9.0 by adding the reaction buffer.[1][10] A common ratio is to add 100 µL of 1 M sodium bicarbonate to 900 µL of the protein solution.[10]

-

Slowly add a 5- to 20-fold molar excess of the dissolved this compound to the antibody solution while gently vortexing.[1][5] A 10:1 dye-to-antibody molar ratio is a good starting point.[1]

-

Incubate the reaction for 1-3 hours at room temperature, protected from light.[1][5]

-

-

Purification:

-

Separate the Cy7-labeled antibody from the unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.[5][10]

-

The first colored band to elute is the labeled antibody.[1] The slower-moving band is the free dye.[1] Collect the fractions containing the labeled antibody.

-

-

Characterization (Degree of Labeling):

-

The degree of labeling (DOL), which is the average number of dye molecules per antibody, can be determined spectrophotometrically.[1]

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy7 (~750-756 nm).[1]

-

Calculate the DOL using the following formula: DOL = (A_max / ε_dye) / ((A_280 - (A_max * CF)) / ε_protein) Where:

-

A_max is the absorbance at the Cy7 maximum wavelength.

-

ε_dye is the molar extinction coefficient of Cy7 (~250,000 M⁻¹cm⁻¹).[1]

-

A_280 is the absorbance at 280 nm.

-

CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy7).[1]

-

ε_protein is the molar extinction coefficient of the antibody (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

-

-

-

Storage: For long-term storage, store the labeled antibody at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.[1] For short-term storage, 4°C is suitable.[1] Always protect the fluorescently labeled antibody from light.[1]

Visualizing Key Processes

NHS Ester Reaction with a Primary Amine

The following diagram illustrates the chemical reaction between the N-hydroxysuccinimide (NHS) ester of Cy7 and a primary amine on a protein, resulting in a stable amide bond.

Workflow for Antibody Labeling and Purification

This diagram outlines the key steps involved in labeling an antibody with this compound and purifying the resulting conjugate.

References

- 1. benchchem.com [benchchem.com]

- 2. chempep.com [chempep.com]

- 3. glenresearch.com [glenresearch.com]

- 4. abpbio.com [abpbio.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | AAT Bioquest [aatbio.com]

- 7. Cyanine 7 NHS ester (A270191) | Antibodies.com [antibodies.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. This compound | CAS:1432019-64-1 | AxisPharm [axispharm.com]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. genecopoeia.com [genecopoeia.com]

- 12. docs.aatbio.com [docs.aatbio.com]

A Technical Guide to Cy7 NHS Ester Amine Labeling: Principles and Protocols

For researchers, scientists, and drug development professionals, the covalent labeling of biomolecules with fluorescent dyes is an indispensable technique. Among the various fluorophores available, Cyanine7 (Cy7), a near-infrared (NIR) dye, offers significant advantages for in vivo imaging and other applications where deep tissue penetration and minimal autofluorescence are critical.[1] This guide provides an in-depth overview of the principles and protocols for labeling biomolecules with Cy7 N-hydroxysuccinimide (NHS) ester, a popular amine-reactive derivative.

Core Principle of Cy7 NHS Ester Amine Labeling

The fundamental principle of this compound labeling lies in a nucleophilic acyl substitution reaction. The NHS ester functional group of the Cy7 dye reacts selectively with primary aliphatic amines (–NH₂) present on biomolecules to form a stable and covalent amide bond.[1][2] In proteins, the most common targets for this reaction are the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group.[1]

The reaction is highly dependent on pH. For the reaction to proceed efficiently, the amine group must be in its unprotonated, nucleophilic state.[3] Therefore, the reaction is typically carried out in a buffer with a pH between 8.0 and 9.0, with an optimal pH of around 8.5.[1][4][5] At a lower pH, the amino groups are protonated (–NH₃⁺), rendering them non-nucleophilic and reducing the reaction efficiency.[3] Conversely, at a pH higher than optimal, the hydrolysis of the NHS ester becomes a significant competing reaction, which can also lower the yield of the desired conjugate.[3]

The reaction proceeds by the nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming the stable amide bond.[2]

Key Experimental Parameters and Quantitative Data

Successful labeling with this compound depends on the careful optimization of several key parameters. The following tables summarize the recommended ranges and their impact on the labeling outcome.

Table 1: Key Experimental Parameters for this compound Labeling

| Parameter | Recommended Range/Value | Notes |

| Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally improve labeling efficiency. Concentrations below 2 mg/mL can significantly decrease the reaction rate.[4][5] |

| Reaction Buffer pH | 8.0 - 9.0 (Optimal: 8.5) | The reaction is pH-dependent. Lower pH leads to protonation of amines, reducing reactivity, while higher pH increases NHS ester hydrolysis.[1][3] |

| Dye-to-Protein Molar Ratio | 5:1 to 20:1 (Starting point: 10:1) | This ratio should be optimized to achieve the desired Degree of Labeling (DOL). Over-labeling can lead to fluorescence quenching and reduced protein activity.[1][6][7] |

| Reaction Time | 1 - 3 hours | Incubation time can be adjusted to control the extent of labeling.[1] |

| Reaction Temperature | Room Temperature (20-25°C) | The reaction is typically performed at room temperature.[1][7] |

| Degree of Labeling (DOL) | 2 - 10 | The optimal DOL depends on the specific antibody or protein and its application.[1][7] |

Table 2: Troubleshooting Common Labeling Issues

| Issue | Potential Cause | Recommended Solution |

| Low Labeling Efficiency (Low DOL) | - Protein concentration is too low.- Reaction pH is too low.- Buffer contains primary amines (e.g., Tris, glycine).- this compound has hydrolyzed. | - Concentrate the protein to 2-10 mg/mL.[8]- Adjust buffer pH to 8.5.[8]- Dialyze the protein against an amine-free buffer like PBS.[8]- Prepare a fresh stock solution of Cy7 in anhydrous DMSO immediately before use.[8] |

| High Background Fluorescence | Unconjugated Cy7 dye has not been completely removed. | Purify the conjugate using size exclusion chromatography (e.g., Sephadex G-25) or dialysis to remove all free dye.[8] |

| Reduced Protein Activity | Over-labeling of the protein (high DOL). | Decrease the molar ratio of Cy7 to protein in the labeling reaction. A high DOL can lead to steric hindrance or conformational changes.[8] |

| Weak Fluorescent Signal | - Low DOL.- Photobleaching of Cy7. | - Optimize the labeling reaction to achieve a higher DOL within the recommended range.[8]- Protect the labeled conjugate from light during storage and experiments.[8] |

Detailed Experimental Protocols

This section provides a general protocol for labeling an IgG antibody with this compound. The amounts can be scaled up or down as needed, maintaining the same molar ratios.

-

Antibody (or other protein) in an amine-free buffer (e.g., PBS)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

1 M Sodium Bicarbonate buffer (pH 8.5-9.0)

-

Size exclusion chromatography column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

References

The Strategic Advantage of Cy7 NHS Ester in Advanced Fluorescence Imaging

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biomedical research and drug development, the ability to visualize molecular processes within living systems is paramount. Near-infrared (NIR) fluorescence imaging has emerged as a powerful technique, offering deep tissue penetration and high signal-to-noise ratios. At the forefront of this technology is the Cy7 NHS ester, a versatile and robust fluorescent probe. This guide provides a comprehensive overview of the core advantages of this compound, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to empower researchers in their advanced imaging endeavors.

The NIR Advantage: Seeing Deeper and Clearer

Fluorescence imaging in the near-infrared spectrum (700-900 nm) provides significant advantages over traditional visible light imaging. Biological tissues have lower absorption and scattering of light in this window, leading to several key benefits that are leveraged by this compound.[1] Autofluorescence, the natural emission of light by biological structures, is dramatically reduced in the NIR range, which significantly enhances image contrast and clarity.[2] This allows for the detection of faint signals from deep within tissues, a critical requirement for in vivo studies.[1]

The primary advantages of NIR imaging include:

-

Reduced Autofluorescence: Minimizes background signal from tissues, leading to a higher signal-to-noise ratio.[3][2]

-

Deeper Tissue Penetration: Enables the visualization of structures and processes deep within living organisms.[3][1][2]

-

Lower Light Scattering: Results in sharper, higher-resolution images.[3]

-

Minimized Phototoxicity: The use of lower energy NIR light reduces the risk of damage to biological samples during imaging.

Core Properties of this compound

This compound is a member of the cyanine (B1664457) dye family, specifically designed for robust performance in the NIR spectrum.[2] Its N-hydroxysuccinimide (NHS) ester functional group allows for the straightforward and stable labeling of biomolecules containing primary amines, such as proteins, antibodies, and peptides, through the formation of a covalent amide bond.[4]

Photophysical and Chemical Properties

The performance of a fluorescent dye is defined by its photophysical properties. This compound exhibits characteristics that make it an exceptional tool for sensitive and quantitative imaging applications.

| Property | Typical Value | Significance |

| Excitation Maximum (λex) | ~750 - 756 nm[4][5] | Falls within the NIR window, minimizing autofluorescence and maximizing tissue penetration. |

| Emission Maximum (λem) | ~773 - 779 nm[4][5] | Provides a distinct signal in the NIR spectrum, well-separated from endogenous fluorescence. |

| Molar Extinction Coefficient (ε) | ~199,000 - 270,000 M⁻¹cm⁻¹[4][6] | Indicates a high efficiency of light absorption, contributing to a bright fluorescent signal. |

| Quantum Yield (Φ) | ~0.3 | Represents a good efficiency of converting absorbed light into emitted fluorescence. Some modified structures offer a 20% increase in quantum yield.[7] |

| Reactivity | Primary amines[4] | Enables straightforward conjugation to a wide range of biomolecules. |

| Solubility | Soluble in organic solvents (DMSO, DMF); water-soluble variants (Sulfo-Cy7) are also available.[8] | Provides flexibility for labeling reactions in various buffer conditions. |

Key Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool across a spectrum of research and development applications:

-

In Vivo Imaging: Its deep tissue penetration and low background signal are ideal for whole-animal imaging studies, including tumor detection, tracking drug distribution, and monitoring disease progression.[2][7][9]

-

Fluorescence Microscopy: Provides high-contrast imaging of cellular and tissue structures with minimal interference from autofluorescence.[9]

-

Flow Cytometry: Enables the sensitive detection and sorting of labeled cells.[7][9]

-

Molecular Probes: Used to create highly specific probes for targeting and visualizing proteins, nucleic acids, and other biomolecules of interest.[9]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in common experimental workflows.

Antibody Labeling with this compound

This protocol outlines the general steps for conjugating this compound to an antibody.

Materials:

-

Antibody (or other protein) in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL.[4][10]

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

1 M Sodium Bicarbonate, pH 8.5-9.0[4]

Procedure:

-

Prepare the Antibody: Ensure the antibody solution is free of amine-containing substances like Tris or glycine.[11] Adjust the pH of the antibody solution to 8.5 ± 0.5 using 1 M sodium bicarbonate.[4][10]

-

Prepare the Dye Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[11][12]

-

Conjugation Reaction: Add the this compound solution to the antibody solution while gently stirring. A common starting point for the dye-to-antibody molar ratio is 10:1, but this should be optimized for each specific antibody and application (ranging from 5:1 to 20:1).[4]

-

Incubation: Incubate the reaction mixture for 1-3 hours at room temperature, protected from light.[4]

-

Purification: Separate the labeled antibody from the unconjugated dye using a gel filtration column (e.g., Sephadex G-25). The first colored band to elute will be the Cy7-labeled antibody.[4]

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~756 nm. The optimal DOL for most antibodies is between 2 and 10.[4][13]

Storage of Labeled Antibody: For long-term storage, it is recommended to store the labeled antibody at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.[4] Adding a cryoprotectant like glycerol (B35011) to a final concentration of 50% can help prevent damage from freezing.[4] For short-term storage (less than a month), the labeled antibody can be stored at 4°C.[4] Fluorescently labeled antibodies should always be protected from light.[4]

In Vivo Imaging Workflow

The following is a generalized workflow for an in vivo imaging experiment using a Cy7-labeled antibody for tumor targeting.

Procedure:

-

Animal Model: Utilize an appropriate animal model with a subcutaneously implanted tumor.

-

Probe Administration: Intravenously inject the Cy7-labeled antibody into the animal.

-

Imaging: At various time points post-injection (e.g., 30 minutes, 1, 2, 4, and 24 hours), image the animal using an in vivo imaging system equipped with the appropriate excitation and emission filters for Cy7.[14]

-

Image Analysis: Quantify the fluorescence intensity in the tumor and surrounding tissues to determine the tumor-to-background ratio.[14]

-

Ex Vivo Analysis (Optional): After the final imaging time point, tissues can be excised for ex vivo imaging to confirm the in vivo findings and perform more detailed analysis.[14]

Visualizing Workflows and Concepts

To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.

References

- 1. researchgate.net [researchgate.net]

- 2. chempep.com [chempep.com]

- 3. Images with Near-infrared Wavelengths- Oxford Instruments [andor.oxinst.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | AAT Bioquest [aatbio.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Cyanine7 NHS ester | AxisPharm [axispharm.com]

- 8. sulfonhsbiotin.com [sulfonhsbiotin.com]

- 9. Cyanine7 Dye | AxisPharm [axispharm.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. genecopoeia.com [genecopoeia.com]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. docs.aatbio.com [docs.aatbio.com]

- 14. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]

Cy7 NHS Ester: A Comprehensive Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the solubility and stability of Cy7 N-hydroxysuccinimide (NHS) ester, a widely used near-infrared (NIR) fluorescent dye in biological research and drug development. Understanding these core characteristics is critical for the successful design and execution of labeling experiments, ensuring high-quality, reproducible results.

Core Properties of Cy7 NHS Ester

Cyanine7 (Cy7) is a fluorescent dye that operates in the near-infrared spectrum, with typical excitation and emission maxima around 750 nm and 776 nm, respectively[1]. This makes it highly valuable for applications requiring deep tissue penetration and minimal autofluorescence from biological samples[1]. The N-hydroxysuccinimide (NHS) ester functional group allows for the efficient and covalent labeling of primary amines, such as those found on lysine (B10760008) residues of proteins[1].

Solubility

The solubility of this compound is a critical factor in preparing stock solutions for labeling reactions. The standard, non-sulfonated form of this compound exhibits low solubility in aqueous solutions but is readily soluble in polar aprotic organic solvents. For applications requiring direct use in aqueous buffers, a sulfonated version, sulfo-Cy7 NHS ester, offers good water solubility[2][3][4].

It is common to prepare a concentrated stock solution in an organic solvent, which is then added in small volumes to the aqueous reaction mixture containing the biomolecule to be labeled[5]. AAT Bioquest offers Cy dye NHS esters as triethylammonium (B8662869) salts, which are reported to have better solubility in DMSO and DMF compared to the corresponding potassium salts[6].

Below is a summary of the solubility of different forms of this compound in various solvents:

| Compound | DMSO | DMF | Water | Dichloromethane |

| This compound | Soluble[5] | Soluble | Low solubility | Soluble |

| sulfo-Cy7 NHS Ester | Good solubility[2][3][4] | Good solubility[2][3][4] | Good solubility[2][3][4] | Not specified |

Stability

The stability of this compound is paramount for its effective use in labeling reactions. The primary routes of degradation are hydrolysis of the NHS ester and photodecomposition of the cyanine (B1664457) dye.

Storage and Handling

Proper storage is essential to maintain the reactivity of this compound. Key recommendations include:

-

Solid Form : Store at -20°C, desiccated, and protected from light. Under these conditions, the compound is stable for at least 12 months[2][7]. Transportation at room temperature for up to three weeks is generally acceptable[2][7].

-

Stock Solutions : Prepare stock solutions in anhydrous DMSO or DMF immediately before use[1][8]. Aliquots of stock solutions in anhydrous DMSO can be stored at -20°C for up to two weeks[9][10]. Avoid repeated freeze-thaw cycles.

-

Aqueous Solutions : Due to the rapid hydrolysis of the NHS ester, it is not recommended to store this compound in aqueous solutions[10].

pH Stability and Hydrolysis

The NHS ester moiety is susceptible to hydrolysis in aqueous environments, a reaction that competes with the desired amine labeling reaction. The rate of hydrolysis is highly dependent on pH.

-

The optimal pH for the labeling reaction is between 8.3 and 8.5[8][11][12]. This is a compromise between maximizing the reactivity of primary amines (which are more nucleophilic in their unprotonated state at higher pH) and minimizing the rate of NHS ester hydrolysis[12][13][14].

-

The half-life of an NHS ester is approximately 4-5 hours at pH 7.0 and 0°C, but this decreases dramatically to just 10 minutes at pH 8.6 and 4°C[13][15].

Light Stability

As a fluorescent dye, Cy7 is sensitive to light. Prolonged exposure to light should be avoided for the solid compound, stock solutions, and labeled conjugates to prevent photobleaching[9]. Labeling reactions should be carried out in the dark[8].

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in labeling reactions.

Materials:

-

This compound (solid)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)

Protocol:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve a desired concentration, typically 10 mg/mL or 10 mM[1][8][9][16].

-

Vortex the solution until the dye is completely dissolved[1].

-

Use the freshly prepared solution immediately for the best results[1].

General Protein Labeling Protocol

Objective: To covalently label a protein with this compound.

Materials:

-

Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS)

-

Freshly prepared this compound stock solution (10 mM in anhydrous DMSO)

-

Reaction buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5[8][11]

Protocol:

-

Buffer Exchange: Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL[16]. If the buffer contains primary amines (e.g., Tris or glycine), the protein must be dialyzed against the reaction buffer[17].

-

pH Adjustment: Adjust the pH of the protein solution to 8.5 ± 0.5 using the reaction buffer[1][16].

-

Calculate Reagent Volumes: Determine the required volume of the this compound stock solution. A molar excess of 10-20 fold of dye to protein is a common starting point[8][17].

-

Labeling Reaction: While gently vortexing the protein solution, slowly add the calculated volume of the this compound stock solution[1][8].

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with continuous gentle mixing[8][9].

-

Purification: Separate the Cy7-labeled protein from the unreacted dye and hydrolysis products using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS)[8][17]. The first colored band to elute is the labeled protein[1].

Visualizing the Workflow

The general workflow for protein labeling with this compound can be visualized as a series of sequential steps, from preparation of the reagents to the final purified product.

References

- 1. benchchem.com [benchchem.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Lumiprobe Sulfo-Cyanine7 NHS ester, 1603861-95-5, 5mg, Quantity: Each of | Fisher Scientific [fishersci.com]

- 5. stratech.co.uk [stratech.co.uk]

- 6. This compound | AAT Bioquest [aatbio.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. benchchem.com [benchchem.com]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. pdf.dutscher.com [pdf.dutscher.com]

- 11. interchim.fr [interchim.fr]

- 12. interchim.fr [interchim.fr]

- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 14. interchim.fr [interchim.fr]

- 15. help.lumiprobe.com [help.lumiprobe.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. docs.aatbio.com [docs.aatbio.com]

A Technical Guide to Cy7 NHS Ester for In Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cyanine7 (Cy7) N-hydroxysuccinimide (NHS) ester, a near-infrared (NIR) fluorescent dye, for in vivo imaging applications. This guide covers the fundamental principles, detailed experimental protocols, and quantitative data to facilitate its effective use in preclinical research and drug development.

Core Principles of Cy7 NHS Ester for In Vivo Imaging

This compound is a reactive fluorescent dye widely used for labeling biomolecules, particularly proteins, antibodies, peptides, and nanoparticles, for in vivo imaging.[1] Its utility stems from its favorable spectral properties in the near-infrared (NIR) window (approximately 700-900 nm).[2] Biological tissues exhibit reduced light absorption and scattering in this region, allowing for deeper tissue penetration and a higher signal-to-background ratio compared to fluorophores that emit in the visible spectrum.[2]

The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues on proteins) under mild basic conditions (pH 8.0-9.0) to form a stable, covalent amide bond.[1] This robust conjugation chemistry makes this compound a versatile tool for fluorescently labeling a wide array of molecules for subsequent in vivo tracking and quantification.

Quantitative Data

The photophysical and chemical properties of Cy7 and its derivatives are crucial for successful in vivo imaging. The following tables summarize key quantitative data for various Cy7 compounds.

Table 1: Spectral Properties of Cy7 and Related Dyes

| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Reference(s) |

| Cy7 | ~750 | ~773-776 | ~199,000 - 250,000 | ~0.13 - 0.3 | [1][3] |

| Cy7.5 | ~788 | ~808 | ~223,000 | ~0.1 | [4] |

| Sulfo-Cy7 | ~750 | ~773 | ~240,600 | ~0.36 | [5] |

Table 2: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | ~682.29 g/mol (non-sulfonated) | |

| Molecular Formula | C₄₁H₄₈ClN₃O₄ (representative) | |

| Solubility | Soluble in organic solvents (DMSO, DMF); low solubility in water | |

| Storage Conditions | -20°C in the dark, desiccated | [5] |

Experimental Protocols

Protein Conjugation with this compound

This protocol outlines the general steps for labeling a protein, such as an antibody, with this compound. Optimization is often necessary for specific proteins and applications.

Materials:

-

Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate or 50 mM Sodium Borate, pH 8.5

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

-

Prepare the Protein Solution:

-

Ensure the protein is in an amine-free buffer. If buffers like Tris or glycine (B1666218) are present, dialyze the protein against PBS.

-

Adjust the protein concentration to 2-10 mg/mL.[1]

-

Adjust the pH of the protein solution to 8.0-9.0 using the reaction buffer.[1]

-

-

Prepare the this compound Stock Solution:

-

Allow the vial of this compound to warm to room temperature before opening.

-

Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL or 10 mM. This solution should be prepared fresh.

-

-

Conjugation Reaction:

-

Slowly add the this compound stock solution to the protein solution while gently stirring or vortexing. A typical starting molar ratio of dye to protein is 10:1 to 15:1.[6]

-

Incubate the reaction mixture for 60 minutes at room temperature in the dark with continuous gentle mixing.

-

-

Purification of the Conjugate:

-

Characterization of the Conjugate:

-

Determine the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, using spectrophotometry.

-

Measure the absorbance at 280 nm (for the protein) and ~750 nm (for Cy7).

-

Calculate the protein concentration and DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.[1]

-

-

Storage:

-

Store the purified conjugate at 4°C for short-term use or at -20°C to -80°C in single-use aliquots for long-term storage.[6]

-

In Vivo Imaging Protocol

This protocol provides a general guideline for in vivo fluorescence imaging in a small animal model, such as a mouse.

Materials:

-

Animal model (e.g., mouse with a tumor xenograft)

-

Cy7-labeled probe (e.g., antibody, peptide, nanoparticle) diluted in sterile PBS

-

Anesthesia (e.g., isoflurane)

-

In vivo imaging system (e.g., IVIS Spectrum) with appropriate filters

Procedure:

-

Animal Preparation:

-

Anesthetize the animal using a suitable anesthetic agent.[7]

-

If necessary, remove fur from the area of interest to minimize light scattering and absorption.

-

-

Probe Administration:

-

Image Acquisition:

-

Place the anesthetized animal in the imaging chamber.[7]

-

Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for target accumulation and clearance of non-specific signal.[2]

-

For Cy7, use an excitation filter around 745 nm and an emission filter around 780 nm.[2]

-

Optimize imaging parameters such as exposure time, binning, and f/stop to achieve a good signal-to-noise ratio without saturating the detector.

-

-

Data Analysis:

-

Use the imaging system's software to quantify the fluorescent signal in regions of interest (ROIs), such as the tumor and other organs.

-

The biodistribution of the probe can be determined by comparing the fluorescence intensity across different tissues.

-

-

Ex Vivo Imaging (Optional but Recommended):

-

At the end of the in vivo imaging study, euthanize the animal and dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs).

-

Image the excised tissues to confirm the in vivo signal localization and obtain more accurate quantification of probe distribution.[8]

-

Visualizations

The following diagrams illustrate key processes and workflows related to the use of this compound for in vivo imaging.

Caption: Reaction mechanism of this compound with a primary amine on a protein.

Caption: Step-by-step workflow for labeling proteins with this compound.

Caption: A typical experimental workflow for in vivo imaging using Cy7 conjugates.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Cyanine 7 NHS ester (A270191) | Antibodies.com [antibodies.com]

- 4. Cyanine-loaded lipid nanoparticles for improved in vivo fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. research.charlotte.edu [research.charlotte.edu]

- 8. researchgate.net [researchgate.net]

The Fundamental Characteristics of Cyanine 7 (Cy7): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine (B1664457) 7 (Cy7) is a near-infrared (NIR) fluorescent dye belonging to the cyanine family of fluorophores.[1] As a heptamethine cyanine dye, its chemical structure, characterized by a polymethine chain with seven carbon atoms, is responsible for its significantly red-shifted spectral properties compared to shorter-wavelength dyes like Cy3 and Cy5.[2] This positions Cy7 in the NIR window (approximately 700-900 nm), a spectral range highly advantageous for biological imaging. Within this window, the absorption by endogenous molecules like hemoglobin and water, as well as the autofluorescence of biological tissues, are at a minimum.[2][3] Consequently, Cy7 enables imaging with deep tissue penetration and a high signal-to-background ratio, making it an invaluable tool for a wide array of applications, including in vivo imaging, fluorescence microscopy, and flow cytometry.[1][2]

Core Photophysical and Chemical Properties

The utility of Cy7 in biological research is fundamentally dictated by its photophysical and chemical characteristics. These properties determine its brightness, spectral compatibility with instrumentation, and suitability for various labeling and imaging applications.

Photophysical Properties

The key photophysical parameters of Cy7 are summarized in the table below. These values are crucial for selecting appropriate excitation sources and emission filters and for predicting the dye's performance in fluorescence-based assays.

| Property | Value | References |

| Maximum Excitation Wavelength (λex) | ~750 - 756 nm | [4][5] |

| Maximum Emission Wavelength (λem) | ~775 - 779 nm | [4][5] |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [5][6] |

| Fluorescence Quantum Yield (Φ) | ~0.3 | [4][5] |

| Recommended Excitation Laser | 750 nm | [4] |

| Recommended Emission Filter | 780 - 850 nm | [4] |

Chemical Structure and Stability

Cy7 is a synthetic dye characterized by two nitrogen atoms connected by a seven-carbon polymethine chain.[2] This conjugated system is the basis of its long-wavelength absorption and emission.[7] While offering significant advantages in the NIR spectrum, Cy7 exhibits certain stability limitations. Some derivatives, particularly tandem dyes, can have limited photostability and may degrade upon exposure to light, heat, or certain chemical fixatives.[2] This can result in signal loss or, in the case of tandem dyes, spectral spillover. Additionally, like other cyanine dyes, Cy7 can be prone to aggregation in aqueous solutions, which may lead to fluorescence quenching.[2] Proper storage in a cold (-20 °C) and dark environment is recommended to maintain its stability.[7]

Key Applications and Experimental Protocols

The unique spectral properties of Cy7 make it a versatile tool for numerous applications in biological research and drug development. Detailed protocols for some of the most common applications are provided below.

Antibody and Protein Labeling

Cy7 is frequently used to label proteins, most notably antibodies, for use in a variety of immunoassays. The most common reactive form of Cy7 for this purpose is the N-hydroxysuccinimide (NHS) ester, which efficiently reacts with primary amines on the protein to form stable covalent bonds.[6]

This protocol provides a general guideline for labeling antibodies with Cy7 NHS ester.[4][6]

Materials:

-

Purified antibody (1-2 mg/mL in an amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Conjugation buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

-

Storage buffer: PBS with 0.1% BSA and 0.02% sodium azide

Procedure:

-

Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the conjugation buffer overnight at 4°C.[4]

-

This compound Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[4]

-

Conjugation Reaction:

-

Purification:

-

Characterization (Optional): The degree of labeling (DOL), which is the average number of dye molecules per antibody, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for Cy7).[4][6]

-

Storage: Store the purified Cy7-conjugated antibody at 4°C in the dark. For long-term storage, glycerol (B35011) can be added to a final concentration of 50%, and the antibody can be stored at -20°C.[4][6]

Immunofluorescence and Cellular Imaging

Cy7-conjugated antibodies are widely used in immunofluorescence (IF) and immunocytochemistry (ICC) to visualize the localization of specific proteins within fixed and permeabilized cells.

This protocol outlines a general procedure for staining cells with a Cy7-conjugated antibody.[4]

Materials:

-

Cells grown on coverslips or in imaging-compatible plates

-

Phosphate-buffered saline (PBS)

-

Fixation solution: 4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS (for intracellular targets)

-

Blocking buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum in PBS

-

Cy7-conjugated primary or secondary antibody

-

Antifade mounting medium

Procedure:

-

Cell Preparation: Wash the cells three times with PBS.[4]

-

Fixation: Incubate the cells with 4% PFA for 15-20 minutes at room temperature.[4]

-

Washing: Wash the cells three times with PBS for 5 minutes each.[4]

-

Permeabilization (for intracellular targets): Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.[4]

-

Blocking: Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[4]

-

Antibody Staining:

-

Dilute the Cy7-conjugated antibody to its optimal concentration in the blocking buffer.

-

Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.[4]

-

-

Washing: Wash the cells three times with PBS for 5 minutes each.[4]

-

Mounting: Invert the coverslip onto a drop of antifade mounting medium on a microscope slide.[4]

-

Imaging: Image the slides using a fluorescence microscope equipped with the appropriate filters for Cy7 (Excitation: ~750 nm, Emission: ~780-850 nm).[4]

In Vivo Imaging

The most significant application of Cy7 is in in vivo imaging due to its deep tissue penetration and high signal-to-background ratio.[2] Cy7-labeled probes, such as antibodies or nanoparticles, can be used to track biological processes in living animals.

This protocol provides a general guideline for imaging tumors in mice using a Cy7-labeled probe.[8]

Materials:

-

Mice bearing tumors

-

Cy7-labeled targeting probe (e.g., antibody)

-

Sterile PBS

-

Anesthesia (e.g., isoflurane)

-

In vivo imaging system

Procedure:

-

Animal Preparation: Anesthetize the mouse using an induction chamber with isoflurane. It is recommended to feed the mice a low-fluorescence diet for at least one week prior to imaging to reduce autofluorescence.[8]

-

Probe Administration: Dilute the Cy7-labeled probe to the desired concentration in sterile PBS. A typical dose is 1-2 nmol per mouse, administered via intravenous (i.v.) tail vein injection in a volume of 100-200 µL.[8]

-

Image Acquisition:

-

Acquire a baseline image before injecting the probe to assess background autofluorescence.[8]

-

Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window.[8]

-

Use an excitation filter around 745 nm and an emission filter around 780 nm.[8]

-

-

Data Analysis: Analyze the images to quantify the fluorescence intensity in the tumor and other organs over time.

Advantages of Near-Infrared (NIR) Fluorescence

The use of fluorophores that excite and emit in the NIR spectrum, such as Cy7, offers several distinct advantages for biological imaging, particularly for in vivo studies.

Conclusion

Cy7 is a powerful and versatile NIR fluorescent dye that has become an indispensable tool in modern biological and biomedical research. Its ability to operate within the NIR window provides a critical advantage for overcoming the challenges of tissue autofluorescence and light scattering, enabling high-sensitivity imaging deep within biological tissues. While considerations regarding its photostability are important for experimental design, the continuous development of more robust Cy7 derivatives ensures its ongoing relevance as a cornerstone of high-sensitivity bio-imaging. This guide provides a comprehensive overview of the fundamental characteristics of Cy7, along with detailed protocols for its key applications, to aid researchers, scientists, and drug development professionals in harnessing the full potential of this valuable fluorescent probe.

References

- 1. drmr.com [drmr.com]

- 2. chempep.com [chempep.com]

- 3. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound | AAT Bioquest [aatbio.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Cy7 NHS Ester Protein Labeling: An Application Note and Protocol for Researchers

Abstract

This document provides a detailed protocol for the covalent labeling of proteins with Cy7 NHS ester, a near-infrared fluorescent dye. This guide is specifically designed for researchers, scientists, and drug development professionals who are new to protein conjugation. N-hydroxysuccinimide (NHS) esters are among the most common reagents for labeling proteins, as they efficiently react with primary amino groups (-NH2) on proteins, such as the side chain of lysine (B10760008) residues, to form stable amide bonds.[1][2][3] This protocol covers all critical steps, from reagent preparation and the labeling reaction to the purification of the conjugate and the calculation of the degree of labeling (DOL).

Introduction

Cyanine 7 (Cy7) is a near-infrared (NIR) fluorescent dye widely used for labeling biomolecules, particularly proteins and nucleic acids.[1][4] Its fluorescence in the NIR region (excitation ~750 nm, emission ~776 nm) is advantageous for in vivo imaging applications due to minimal tissue absorbance and autofluorescence in this spectral range.[5][6] this compound is an amine-reactive derivative that allows for straightforward conjugation to proteins.[1][2] The resulting fluorescently labeled proteins are valuable tools in various research applications, including flow cytometry, immunofluorescence, and in vivo imaging.[6][7]

The degree of labeling (DOL), which represents the average number of dye molecules conjugated to a single protein molecule, is a critical parameter for ensuring the quality and consistency of the labeled conjugate.[5][8][9] An optimal DOL provides a bright fluorescent signal without compromising the biological activity of the protein.[5] For most antibodies, a DOL of 2-10 is recommended.[5][8]

Materials and Reagents

| Reagent/Material | Specifications |

| Protein of Interest | 2-10 mg/mL in an amine-free buffer |

| This compound | Stored at -20°C or -80°C, protected from light |

| Reaction Buffer | 0.1 M Sodium Bicarbonate or PBS, pH 8.0-9.0 |

| Anhydrous Dimethyl Sulfoxide (B87167) (DMSO) | High quality, amine-free |

| Purification Column | Size-exclusion chromatography (e.g., Sephadex G-25) |

| Spectrophotometer | Capable of UV-Vis measurements |

Experimental Protocol

This protocol is optimized for labeling approximately 1-10 mg of an IgG antibody but can be scaled accordingly. It is crucial to perform a trial labeling at different dye-to-protein molar ratios to determine the optimal conditions for your specific protein.[1]

Preparation of Protein and Dye

-

Protein Preparation :

-

Ensure the protein is at a concentration of 2-10 mg/mL.[1][5][10][11] Lower concentrations can significantly decrease labeling efficiency.[1][10]

-

The protein must be in an amine-free buffer, such as phosphate-buffered saline (PBS).[5][10] Buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for reaction with the this compound and must be avoided.[5][10] If necessary, dialyze the protein against PBS.

-

Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate if needed.[3][4][5][10][11]

-

-

This compound Stock Solution Preparation :

Labeling Reaction

-

Calculate the Volume of Cy7 Stock Solution :

-

The optimal molar ratio of this compound to protein can vary, but a starting point of a 10:1 molar excess of dye is recommended.[4][10] Optimization may involve testing ratios from 5:1 to 20:1.[4]

-

Example Calculation for a 10:1 Molar Ratio:

-

Protein (IgG) amount: 1 mg

-

Protein concentration: 2 mg/mL

-

Protein volume: 0.5 mL

-

Molecular weight of IgG: ~150,000 g/mol

-

Moles of IgG: (1 mg) / (150,000,000 mg/mol) = 6.67 x 10⁻⁹ mol

-

Moles of Cy7 needed: (6.67 x 10⁻⁹ mol IgG) x 10 = 6.67 x 10⁻⁸ mol

-

Volume of 10 mM Cy7 stock: (6.67 x 10⁻⁸ mol) / (0.010 mol/L) = 6.67 x 10⁻⁶ L = 6.67 µL

-

-

-

Reaction Incubation :

Purification of the Labeled Protein

Unconjugated Cy7 dye must be removed to prevent high background fluorescence.[5] Size-exclusion chromatography is a common and effective method for this.[5][12]

-

Prepare the Column :

-

Separate the Conjugate :

Characterization of the Labeled Protein

Calculation of the Degree of Labeling (DOL)

The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy7 (~750 nm).[5]

-

Measure Absorbance :

-

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and ~750 nm (Aₘₐₓ).

-

-

Calculate DOL :

-

Use the following formula to calculate the DOL:[5]

DOL = (Aₘₐₓ × ε_protein) / ((A₂₈₀ - (Aₘₐₓ × CF)) × ε_dye)

-

Where:

-

Aₘₐₓ: Absorbance of the conjugate at the wavelength maximum of Cy7 (~750 nm).[5]

-

A₂₈₀: Absorbance of the conjugate at 280 nm.[5]

-

ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).

-

ε_dye: Molar extinction coefficient of Cy7 at its absorbance maximum (typically ~250,000 M⁻¹cm⁻¹).

-

CF (Correction Factor): A₂₈₀ of the free dye / Aₘₐₓ of the free dye (for Cy7, this is often around 0.05-0.08).[5]

-

-

| Parameter | Symbol | Typical Value (for IgG and Cy7) |

| Protein Molar Extinction Coefficient | ε_protein | 210,000 M⁻¹cm⁻¹ |

| Cy7 Molar Extinction Coefficient | ε_dye | 250,000 M⁻¹cm⁻¹ |

| Cy7 Correction Factor | CF | ~0.05 |

| Optimal DOL for Antibodies | DOL | 2 - 10 |

Storage

Store the labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage, protected from light.[2] Aliquoting the conjugate can help to avoid repeated freeze-thaw cycles.[2]

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Labeling Efficiency / Low DOL | Protein concentration is too low. | Concentrate the protein to 2-10 mg/mL.[5] |

| pH of the reaction buffer is not optimal. | Ensure the buffer pH is between 8.0 and 9.0.[5] | |

| Presence of primary amines in the buffer. | Dialyze the protein against an amine-free buffer like PBS.[5] | |

| This compound has hydrolyzed. | Prepare a fresh stock solution of Cy7 in anhydrous DMSO immediately before use.[5] | |

| Molar ratio of dye to protein is too low. | Increase the molar ratio of Cy7 to protein.[5] | |

| High Background Fluorescence | Unconjugated Cy7 dye has not been completely removed. | Purify the conjugate using size-exclusion chromatography or dialysis.[5] |

| Reduced Protein Activity | Over-labeling of the protein (high DOL). | Decrease the molar ratio of Cy7 to protein in the labeling reaction.[5] |

Visualized Workflow

Caption: Workflow for this compound protein labeling.

References

- 1. genecopoeia.com [genecopoeia.com]

- 2. NHS ester protocol for labeling proteins [abberior.rocks]

- 3. lumiprobe.com [lumiprobe.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Flow cytometry reagents | Abcam [abcam.com]

- 8. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]

- 9. Degree of labeling (DOL) step by step [abberior.rocks]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Step-by-Step Guide to Antibody Conjugation with Cy7 NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine7 (Cy7) is a near-infrared (NIR) fluorescent dye that is an invaluable tool in a multitude of research and diagnostic applications, including flow cytometry, immunofluorescence, in vivo imaging, and western blotting.[1] Its emission and excitation spectra in the near-infrared range (approximately 750 nm excitation and 776 nm emission) offer the distinct advantages of deep tissue penetration and minimal autofluorescence from biological samples.[1] The N-hydroxysuccinimide (NHS) ester functional group of Cy7 provides a straightforward and efficient method for covalently labeling antibodies. This reaction targets primary amines, such as the lysine (B10760008) residues present on the antibody, to form a stable amide bond.[1][]

This comprehensive guide provides a detailed, step-by-step protocol for the successful conjugation of Cy7 NHS ester to antibodies, designed to be a valuable resource for researchers, scientists, and professionals in drug development.

Key Experimental Parameters

The success of your antibody conjugation is contingent on several critical parameters. For optimal and reproducible results, it is recommended to optimize these for each specific antibody and its intended application.

| Parameter | Recommended Range/Value | Notes |

| Antibody Concentration | 2 - 10 mg/mL | Higher antibody concentrations generally result in improved labeling efficiency.[1][3] |

| Reaction Buffer pH | 8.0 - 9.0 (Optimal: 8.5 ± 0.5) | The reaction is highly pH-dependent. A lower pH can lead to the protonation of amino groups, which reduces their reactivity.[1][4] |

| Dye-to-Antibody Molar Ratio | 5:1 to 20:1 (Recommended Starting Point: 10:1) | This ratio may require optimization for each specific antibody to achieve the desired degree of labeling.[1][3] |

| Reaction Temperature | Room Temperature (20-25°C) or 4°C | The reaction can be performed at room temperature for 1-2 hours or at 4°C for 4 hours to overnight.[][5] |

| Reaction Time | 1 - 2 hours | Incubation for 1 hour at room temperature is a common starting point.[3][6] |

| Solvent for NHS Ester | Anhydrous DMSO or DMF | The this compound is moisture-sensitive and should be dissolved in a high-purity, anhydrous solvent immediately before use.[7][8] |

Experimental Workflow Diagram

The following diagram illustrates the key stages of the antibody conjugation process with this compound.

Detailed Experimental Protocol

This protocol provides a general guideline for labeling approximately 1 mg of an IgG antibody. The quantities can be scaled as needed, while maintaining the recommended molar ratios.

Antibody Preparation

Proper preparation of the antibody is crucial for successful conjugation.

-

Buffer Exchange : Ensure the antibody is in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) at a pH of 7.2-7.4.[3] If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like bovine serum albumin (BSA) or gelatin, it is essential to perform a buffer exchange.[9][10] This can be achieved through dialysis or by using a desalting spin column.[3]

-

Concentration Adjustment : Adjust the antibody concentration to 2-10 mg/mL in the amine-free buffer for optimal labeling.[1][10]

Preparation of this compound Stock Solution

The this compound is sensitive to moisture and should be handled accordingly.

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.[11]

-

Prepare a stock solution by dissolving the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.[3] This solution should be prepared fresh for each labeling reaction.[8]

Antibody Labeling Reaction

This procedure is based on labeling 1 mg of an IgG antibody.

-

In a microcentrifuge tube, add the appropriate volume of the 2-10 mg/mL antibody solution.

-